[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl](methyl)amine
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Overview
Description
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 5, a methyl group at position 1, and a methylamine group attached to the 2-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
The synthesis of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine typically involves the bromination of 1-methylimidazole followed by the introduction of the methylamine group. One common method involves the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent to yield 4,5-dibromo-1-methylimidazole. This intermediate is then reacted with formaldehyde and methylamine under controlled conditions to produce the target compound .
Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted imidazole derivatives with potential biological activities .
Scientific Research Applications
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic properties.
Industry: In the industrial sector, the compound is used in the formulation of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal enzymatic functions. For example, it may inhibit the activity of acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis, DNA synthesis, and cell division .
Comparison with Similar Compounds
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine can be compared with other similar imidazole derivatives, such as:
2-Bromo-1-methyl-1H-imidazole: This compound has a single bromine atom at position 2 and is used in the synthesis of various imidazole-based ligands and catalysts.
4,5-Dibromo-1H-imidazole: Lacking the methyl and methylamine groups, this compound is used as an intermediate in the synthesis of more complex imidazole derivatives.
1-Methylimidazole: This simpler imidazole derivative is widely used as a solvent, catalyst, and intermediate in organic synthesis.
The uniqueness of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H9Br2N3 |
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Molecular Weight |
282.96 g/mol |
IUPAC Name |
1-(4,5-dibromo-1-methylimidazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H9Br2N3/c1-9-3-4-10-5(7)6(8)11(4)2/h9H,3H2,1-2H3 |
InChI Key |
YRDYEHSCZXSJCF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=C(N1C)Br)Br |
Origin of Product |
United States |
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